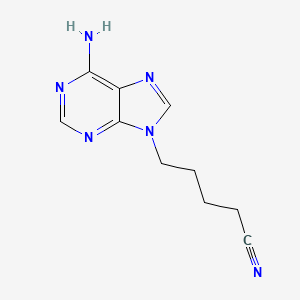

5-(6-Amino-9H-purin-9-yl)pentanenitrile

Description

5-(6-Amino-9H-purin-9-yl)pentanenitrile is a purine-derived compound characterized by a pentanenitrile chain attached to the 9-position of the purine scaffold. The purine core features a 6-amino group, which is a common pharmacophore in nucleobase analogs and bioactive molecules.

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-3,5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZINUSWGACPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231636 | |

| Record name | 5-(6-Amino-9H-purin-9-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82222-85-3 | |

| Record name | 5-(6-Amino-9H-purin-9-yl)pentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082222853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74857 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(6-Amino-9H-purin-9-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(6-AMINO-9H-PURIN-9-YL)PENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DD2PV1OIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-9H-purin-9-yl)pentanenitrile typically involves the reaction of 6-amino-9H-purine with a suitable pentanenitrile derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-(6-Amino-9H-purin-9-yl)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

5-(6-Amino-9H-purin-9-yl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Amino-9H-purin-9-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the Purine 9-Position

Compound 9w : 8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine

- Structure : Features a pent-4-ynyl chain (alkyne) at the 9-position and a mesitylthio group at the 8-position.

- Yield : 32% (lower than nitrile derivatives due to synthetic complexity) .

Compound 12 : 8-Bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine

- Structure : Combines a bromine atom at the 8-position and a pent-4-ynyl chain at the 9-position.

- Properties : Bromine increases molecular weight (MW = 336.1 g/mol) and may enhance halogen bonding. The alkyne chain offers reactivity distinct from nitriles .

5-(6-Amino-9H-purin-9-yl)pentanenitrile

- Structure : A linear pentanenitrile chain at the 9-position.

Functional Group Comparisons

Pétudol (5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol)

- Structure: Contains an amino alcohol chain instead of nitrile.

- Properties: The hydroxyl (-OH) and amino (-NH-) groups enable hydrogen bonding, increasing solubility but possibly reducing metabolic stability compared to nitriles .

Compound 9s : 5-((6-Amino-9-(pent-4-yn-1-yl)-9H-purin-8-yl)thio)-isophthalonitrile

- Structure : Combines an alkyne chain at the 9-position and an isophthalonitrile group via a sulfur linker.

- Properties : The dual nitrile groups enhance electron-withdrawing effects, which may influence redox properties or enzyme inhibition .

NNMT Inhibitors (Compounds 75–77, 80–81)

- Structure: Feature carboxylic acid-terminated chains (e.g., butanoic or pentanoic acid).

- Activity : Demonstrated potent inhibition of nicotinamide N-methyltransferase (NNMT), a therapeutic target in metabolic disorders. The carboxylic acid group facilitates ionic interactions with the enzyme’s active site .

- Comparison: The nitrile group in this compound may alter binding kinetics due to reduced acidity and different hydrogen-bonding capacity.

Compound 9.6 : (5-Chloro-pyridin-2-yl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine

- Structure: Includes a hydrazino group and chloropyridinyl substituent.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility: Nitrile-containing purines (e.g., this compound) may offer simpler synthesis routes compared to alkyne or carboxylic acid derivatives, as nitriles are stable intermediates .

- Biological Relevance : The nitrile group’s metabolic resistance could prolong in vivo half-life, making it advantageous for drug design. However, its reduced hydrogen-bonding capacity may limit target affinity compared to carboxylates .

- SAR Insights : Substituents at the 8- and 9-positions critically modulate activity. For example, bromine (Compound 12) enhances steric and electronic effects, while mesitylthio (Compound 9w) introduces bulkiness .

Biological Activity

5-(6-Amino-9H-purin-9-yl)pentanenitrile, also known by its CAS number 82222-85-3, is a purine-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a purine core, which is a significant feature in many biologically active molecules, particularly those involved in cellular signaling and metabolism.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N6. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N6 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 82222-85-3 |

| Solubility | Soluble in water |

This compound primarily acts through the modulation of purinergic signaling pathways. Purines play a critical role in cellular processes such as energy transfer (ATP), signal transduction (cAMP), and as components of nucleic acids. This compound may influence these pathways by acting as an agonist or antagonist at specific receptors or enzymes involved in purine metabolism.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival.

- Immunomodulatory Effects : It has been observed to modulate immune responses, potentially serving as an immunosuppressive agent in conditions requiring dampened immune activity.

- Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, it may offer protective effects against neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in treated groups compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar purine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.